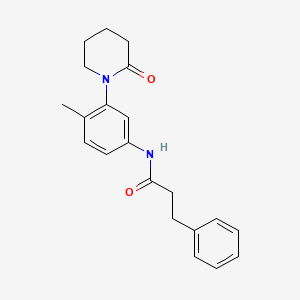
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H22N2O2 . The structure holds promise in various research fields, unlocking new possibilities.Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are represented by the formula C16H22N2O2 . More specific properties are not mentioned in the available resources.Scientific Research Applications
Therapeutic Potential and Drug Discovery
The exploration of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide derivatives unveils a broad spectrum of biological activities, indicating its utility as a scaffold for drug discovery. For instance, the phenylpropanoid framework, to which this compound belongs, is considered valuable for developing new chemical entities with therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a strategy for developing derivatives with therapeutic applications, demonstrating the compound's relevance in medicinal chemistry and pharmaceutical research (Silva, Oliveira, & Borges, 2014).
Material Science and Polymer Development
In the realm of material science, controlled/living polymerization techniques have been applied to bio-based polymers derived from renewable monomers, including phenylpropanoids. The strategic choice of initiating systems for polymerization has allowed the efficient creation of well-defined bio-based polymers with high performance from these monomers. This highlights the compound's utility in developing environmentally sustainable materials with potential industrial applications (Satoh, 2015).
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide: acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide ’s action primarily involve the reduction of thrombin generation and the indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Biochemical Analysis
Biochemical Properties
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exhibits a high degree of potency and selectivity for factor Xa over other human coagulation proteases . It interacts with factor Xa, producing a rapid onset of inhibition with an association rate constant of approximately 20 μM^-1/s .
Cellular Effects
In the cellular context, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular processes contributes to its antithrombotic efficacy .
Molecular Mechanism
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exerts its effects at the molecular level by inhibiting free and prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition of factor Xa activity is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide demonstrates dose-dependent antithrombotic efficacy . Its effects are observed over time, with no excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at clinically relevant doses .
Dosage Effects in Animal Models
In animal models, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide vary with different dosages . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human factor Xa .
Transport and Distribution
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests efficient transport and distribution within cells and tissues .
Subcellular Localization
Given its role as a factor Xa inhibitor, it is likely to be found where factor Xa is present, which is typically within the blood compartment .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDBGJDSSBBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

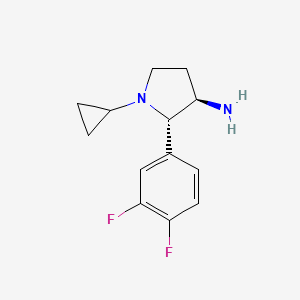
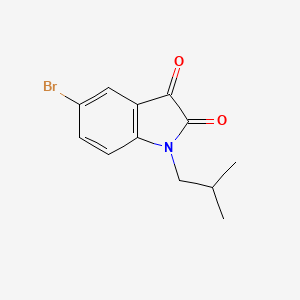

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)
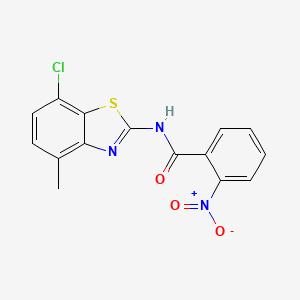

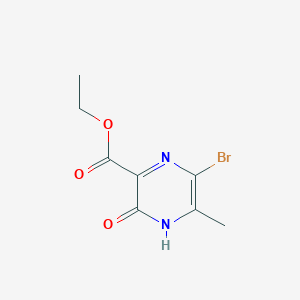

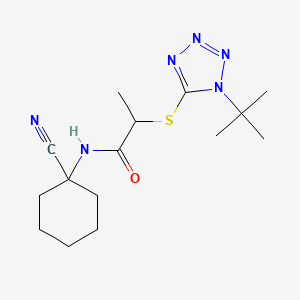
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
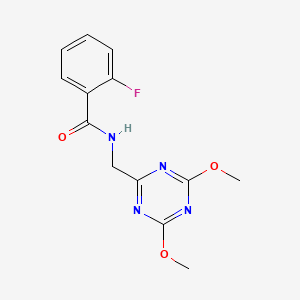
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

